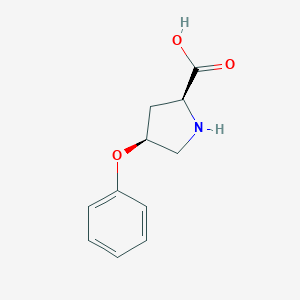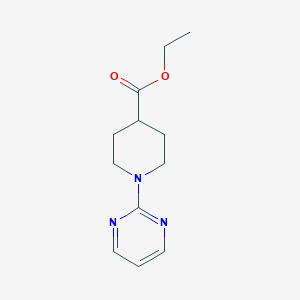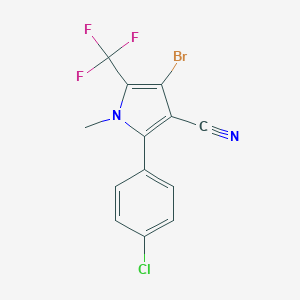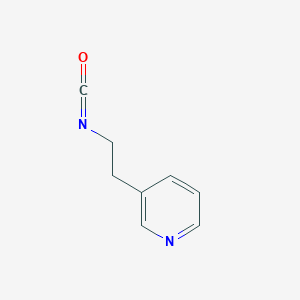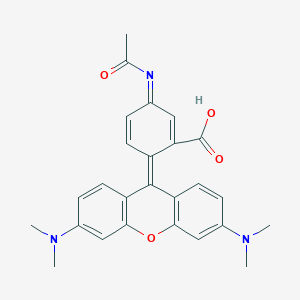
Naltrindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naltrindole est un antagoniste hautement puissant et sélectif des récepteurs delta des opioïdes. Il est principalement utilisé dans la recherche biomédicale pour étudier le récepteur delta des opioïdes, qui joue un rôle important dans la modulation de la douleur et de l’humeur. This compound est dérivé de la naltrexone, un antagoniste des opioïdes bien connu, et a été modifié pour améliorer sa sélectivité pour le récepteur delta des opioïdes .
Méthodes De Préparation
Naltrindole peut être synthétisé en utilisant la méthode de synthèse de l’indole de Fischer. Cette méthode implique la réaction du chlorhydrate de naltrexone avec diverses phénylhydrazines dans des conditions aqueuses légèrement acides. La réaction est généralement effectuée dans de l’eau bouillante, et les produits sont obtenus par simple filtration. Cette méthode est efficace, respectueuse de l’environnement et adaptée à la synthèse à l’échelle du gramme .
Analyse Des Réactions Chimiques
Naltrindole subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau de l’atome d’azote, pour former divers dérivés.
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de sa haute sélectivité pour le récepteur delta des opioïdes. Parmi ses applications, on peut citer :
Chimie : this compound est utilisé pour étudier les relations structure-activité des récepteurs des opioïdes et pour développer de nouveaux ligands des récepteurs des opioïdes.
Biologie : Il est utilisé pour étudier le rôle des récepteurs delta des opioïdes dans divers processus biologiques, notamment la modulation de la douleur, la régulation de l’humeur et la neuroprotection.
Médecine : this compound est utilisé dans des études précliniques pour explorer ses applications thérapeutiques potentielles dans la gestion de la douleur, le traitement de la dépendance et la neuroprotection.
Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant le récepteur delta des opioïdes
Applications De Recherche Scientifique
Naltrindole is widely used in scientific research due to its high selectivity for the delta opioid receptor. Some of its applications include:
Chemistry: this compound is used to study the structure-activity relationships of opioid receptors and to develop new opioid receptor ligands.
Biology: It is used to investigate the role of delta opioid receptors in various biological processes, including pain modulation, mood regulation, and neuroprotection.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in pain management, addiction treatment, and neuroprotection.
Industry: It is used in the development of new pharmaceuticals targeting the delta opioid receptor
Mécanisme D'action
Naltrindole exerce ses effets en se liant au récepteur delta des opioïdes, un récepteur couplé aux protéines G. Une fois lié, this compound agit comme un antagoniste, bloquant l’activité du récepteur et empêchant la liaison des peptides opioïdes endogènes. Cette inhibition peut moduler divers processus physiologiques, notamment la perception de la douleur et la régulation de l’humeur. La haute sélectivité de this compound pour le récepteur delta des opioïdes est attribuée à ses modifications structurelles, qui améliorent son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Naltrindole est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur delta des opioïdes. Parmi les composés similaires, on peut citer :
Naltrexone : Un antagoniste non sélectif des récepteurs des opioïdes utilisé dans le traitement de la dépendance aux opioïdes et à l’alcool.
Naltriben : Un autre antagoniste des récepteurs delta des opioïdes ayant une structure similaire à celle de this compound, mais avec des propriétés pharmacologiques différentes.
Naloxone : Un antagoniste non sélectif des récepteurs des opioïdes utilisé pour inverser le surdosage aux opioïdes
La particularité de this compound réside dans ses modifications structurelles, qui lui confèrent une haute sélectivité pour le récepteur delta des opioïdes, ce qui en fait un outil précieux dans la recherche sur les récepteurs des opioïdes et le développement de médicaments.
Propriétés
Numéro CAS |
111555-53-4 |
|---|---|
Formule moléculaire |
C26H26N2O3 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |
Clé InChI |
WIYUZYBFCWCCQJ-IFKAHUTRSA-N |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
SMILES canonique |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Synonymes |
17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
